5-BrdUTP sodium salt

Description

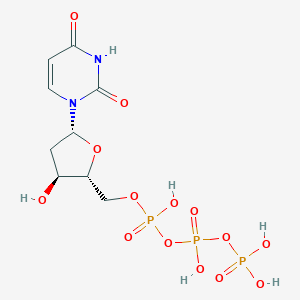

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Bromodeoxyuridine Triphosphate (5-BrdUTP) Sodium Salt: A Technical Guide for Researchers

An in-depth examination of the properties, mechanisms, and applications of 5-BrdUTP sodium salt in cellular analysis, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective utilization.

Core Properties and Mechanism of Action

5-Bromodeoxyuridine triphosphate (5-BrdUTP) sodium salt is a synthetic analog of thymidine triphosphate. Its structure incorporates a bromine atom at the C5 position of the pyrimidine ring. This modification allows for its incorporation into newly synthesized DNA in place of thymidine during the S-phase of the cell cycle. This incorporation is the fundamental principle behind its widespread use in cell proliferation and apoptosis assays. Once integrated into the DNA, the brominated base can be specifically targeted by monoclonal antibodies, enabling the detection and quantification of cells that were actively synthesizing DNA.

In the context of apoptosis, 5-BrdUTP serves as a substrate for the enzyme Terminal deoxynucleotidyl Transferase (TdT). During the later stages of programmed cell death, endonucleases cleave the genomic DNA, generating a multitude of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. TdT catalytically incorporates 5-BrdUTP at these 3'-OH termini in a template-independent manner. This labeling of DNA strand breaks is a hallmark of apoptosis and forms the basis of the TUNEL (TdT-mediated dUTP Nick End Labeling) assay. The incorporated 5-BrdUTP is then detected using fluorescently labeled anti-BrdU antibodies, allowing for the identification and quantification of apoptotic cells.[1][2][3] Studies have shown that the use of BrdUTP in TUNEL assays can offer greater sensitivity compared to other labeling methods.[1][4]

Key Applications and Experimental Protocols

This compound is a versatile tool with primary applications in the study of cell proliferation and apoptosis.

Cell Proliferation Assays

The measurement of DNA synthesis is a precise method for assaying cell proliferation. By incubating cells with a medium containing 5-bromo-2'-deoxyuridine (BrdU), a precursor that is intracellularly converted to 5-BrdUTP, this thymidine analog is incorporated into the newly synthesized DNA of dividing cells.[5][6][7] The extent of BrdU incorporation is directly proportional to the rate of cell proliferation.

This protocol outlines a general procedure for a colorimetric BrdU cell proliferation assay.

Materials:

-

Cells of interest

-

96-well cell culture plate

-

BrdU labeling solution (typically 10X)

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate for the desired time.[5]

-

Treatment: Treat cells with the desired compounds for 1-72 hours.[5]

-

BrdU Labeling: Add BrdU solution to each well to a final concentration of 1X and incubate at 37°C for 1-4 hours.[5][7]

-

Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate at room temperature for 30 minutes.[5]

-

Primary Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of BrdU detection antibody solution and incubate at room temperature for 1 hour with gentle shaking.[5]

-

Secondary Antibody Incubation: Wash the wells. Add 100 µL of HRP-labeled antibody solution and incubate at room temperature for 1 hour.[5]

-

Color Development: Wash the wells. Add 100 µL of TMB substrate and monitor color development for 5-30 minutes at room temperature.[5]

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

| Parameter | Concentration/Time |

| Cell Seeding Density | 2,500 - 10,000 cells/well[5] |

| Treatment Duration | 1 - 72 hours[5] |

| BrdU Incubation | 1 - 4 hours[5][7] |

| Fixation/Denaturation | 30 minutes[5] |

| Primary Antibody Incubation | 1 hour[5] |

| Secondary Antibody Incubation | 1 hour[5] |

| TMB Substrate Incubation | 5 - 30 minutes[5] |

Table 1: Quantitative Parameters for BrdU Cell Proliferation Assay.

Experimental Workflow for BrdU Cell Proliferation Assay

A schematic overview of the BrdU cell proliferation assay protocol.

Apoptosis Detection (TUNEL Assay)

The TUNEL assay using 5-BrdUTP is a highly sensitive method for detecting DNA fragmentation, a key feature of late-stage apoptosis.[2]

This protocol provides a detailed procedure for performing a TUNEL assay with 5-BrdUTP for analysis by flow cytometry.

Materials:

-

Cell suspension (1-2 x 10⁶ cells)

-

Phosphate-buffered saline (PBS)

-

1% Formaldehyde in PBS

-

70% Ethanol

-

TdT reaction buffer (5X)

-

5-BrdUTP stock solution (e.g., 2 mM)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Cobalt Chloride (CoCl₂) solution

-

Rinsing buffer (e.g., PBS with 0.1% Triton X-100 and 0.5% BSA)

-

FITC-conjugated anti-BrdU monoclonal antibody

-

Propidium Iodide (PI) staining solution with RNase

-

Flow cytometer

Procedure:

-

Fixation: Suspend 1-2 x 10⁶ cells in 0.5 mL PBS and transfer to 4.5 mL of ice-cold 1% formaldehyde in PBS. Incubate on ice for 15 minutes.[8]

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 5 mL of PBS. Centrifuge again and resuspend the pellet in 0.5 mL PBS. Add the cell suspension to 4.5 mL of ice-cold 70% ethanol and store at -20°C for at least 30 minutes.[9]

-

Rehydration: Centrifuge the ethanol-fixed cells, remove the ethanol, and resuspend in 5 mL of PBS. Centrifuge again.

-

Labeling Reaction: Resuspend the cell pellet in 50 µL of the DNA-labeling solution containing TdT reaction buffer, 5-BrdUTP, TdT enzyme, and CoCl₂. Incubate for 40-60 minutes at 37°C.[8][10][11]

-

Washing: Add 1.5 mL of rinsing buffer and centrifuge.[8]

-

Antibody Staining: Resuspend the cell pellet in 100 µL of FITC-conjugated anti-BrdU antibody solution and incubate for 1 hour at room temperature.[8]

-

DNA Staining: Add 1 mL of PI staining solution containing RNase and incubate for 30 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the green fluorescence of FITC and the red fluorescence of PI.[8]

| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |

| TdT 5X Reaction Buffer | 5X | 10 µL[8][10] | 1X |

| 5-BrdUTP Stock Solution | 2 mM[8][10] | 2.0 µL[8][10] | 80 µM |

| TdT Enzyme | 25 U/µL | 0.5 µL[8][10] | 12.5 U |

| CoCl₂ Solution | 10 mM[10] | 5 µL[10] | 1 mM |

| Distilled H₂O | - | 32.5 µL[10] | - |

| Total Volume | 50 µL |

Table 2: Composition of the DNA-Labeling Solution for TUNEL Assay.

Experimental Workflow for TUNEL Assay

A step-by-step visualization of the TUNEL assay for apoptosis detection.

In Vitro Transcription Analysis

5-Bromouridine 5'-triphosphate (5-BrUTP), a related compound, is utilized to label newly transcribed RNA. This allows for the study of RNA synthesis and turnover. The protocol involves incubating cells with 5-Bromouridine (BrU), which is then incorporated into nascent RNA. The BrU-labeled RNA can be immunoprecipitated using anti-BrU antibodies and subsequently analyzed by methods such as RT-qPCR or next-generation sequencing.[12][13]

Concluding Remarks

This compound is an indispensable tool in modern cell biology research. Its ability to be incorporated into newly synthesized DNA provides a robust and reliable method for the quantitative analysis of cell proliferation and apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to effectively implement these powerful techniques in their studies. The adaptability of these assays to various platforms, including microscopy and flow cytometry, further underscores the versatility of 5-BrdUTP in advancing our understanding of fundamental cellular processes and in the development of novel therapeutics.

References

- 1. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. cohesionbio.com [cohesionbio.com]

- 8. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

5-BrdUTP Sodium Salt: A Technical Guide to its Mechanism of Action and Applications in Transcriptome Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromouridine 5'-triphosphate (5-BrdUTP) sodium salt is a halogenated analog of the natural nucleotide uridine triphosphate (UTP). Its utility in molecular biology stems from the bromine atom at the C5 position of the pyrimidine ring, which allows for the specific detection and isolation of RNA molecules that have incorporated this analog. This technical guide provides an in-depth exploration of the mechanism of action of 5-BrdUTP, detailed experimental protocols for its application, and a comparative analysis with other nucleotide analogs, serving as a comprehensive resource for researchers in the fields of molecular biology, genomics, and drug development.

Core Mechanism of Action

The primary mechanism of action of 5-BrdUTP revolves around its function as a substrate for RNA polymerases. During transcription, RNA polymerases catalyze the formation of phosphodiester bonds to synthesize an RNA strand complementary to a DNA template. 5-BrdUTP can be utilized by these enzymes in place of the endogenous UTP.

The bromine atom at the C5 position of the uracil base is sterically similar to the methyl group of thymine, allowing for its efficient recognition and incorporation by various RNA polymerases, including cellular RNA polymerases I, II, and III, as well as viral RNA-dependent RNA polymerases.[1][2] Once incorporated into the nascent RNA transcript, the bromine atom acts as a bio-orthogonal handle, enabling the specific identification and purification of newly synthesized RNA. This is typically achieved through the use of monoclonal antibodies that specifically recognize the 5-bromouridine moiety.[1][3]

The incorporation of 5-BrdUTP is a powerful tool for pulse-labeling experiments, allowing researchers to study the dynamics of RNA synthesis, processing, and turnover with high temporal resolution.[1] By introducing 5-BrdUTP for a defined period, one can specifically label and subsequently analyze the cohort of RNA molecules transcribed during that window.

Signaling Pathway of 5-BrdUTP Incorporation and Detection

Cellular processing of 5-Bromouridine and 5-BrdUTP.

Quantitative Data

While extensive kinetic data for 5-BrdUTP with a wide range of specific RNA polymerases is not comprehensively available in the literature, the general principles of nucleotide analog incorporation provide a framework for its use. The efficiency of incorporation can vary depending on the specific polymerase and the local sequence context. Below is a summary of key quantitative considerations.

| Parameter | Description | Typical Observation/Consideration |

| Incorporation Efficiency | The rate at which 5-BrdUTP is incorporated into RNA relative to UTP. | Generally high for many polymerases, but can be slightly lower than endogenous UTP.[2] |

| Effect on Elongation | The impact of 5-BrdU incorporation on the speed of transcription. | Minimal effects on elongation rate are generally assumed for short labeling periods.[4] |

| Toxicity | Cellular toxicity associated with the analog. | 5-Bromouridine (BrU) is considered less toxic than other analogs like 5-ethynyluridine (5-EU) and 4-thiouridine (4sU), especially in longer-term studies.[1] |

| Antibody Specificity | The binding affinity and specificity of anti-BrdU antibodies. | High-affinity monoclonal antibodies are commercially available, enabling sensitive and specific detection.[3] |

Experimental Protocols

Protocol 1: In Situ Labeling of Nascent RNA using 5-BrdUTP

This protocol is adapted for labeling newly synthesized RNA in permeabilized cells, allowing for microscopic visualization of active transcription sites.[3]

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.05% Triton X-100 in PBS)

-

Transcription buffer (containing ATP, CTP, GTP, and 5-BrdUTP)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

Methodology:

-

Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

-

Permeabilization: Wash cells with PBS, then incubate with permeabilization buffer for a short period (e.g., 5 minutes) at room temperature to allow for the entry of 5-BrdUTP.

-

Transcription Reaction: Remove the permeabilization buffer and add pre-warmed transcription buffer containing 5-BrdUTP. Incubate at 37°C for 5-15 minutes to allow for the incorporation of the analog into nascent RNA.

-

Fixation: Stop the reaction by removing the transcription buffer and adding a fixation solution. Incubate for 15 minutes at room temperature.

-

Immunostaining: Wash the fixed cells with PBS and then block with a suitable blocking buffer. Incubate with a primary anti-BrdU antibody, followed by incubation with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain. Visualize the sites of nascent RNA synthesis using fluorescence microscopy.

Workflow for In Situ Nascent RNA Labeling

Workflow for in situ labeling and detection of nascent RNA.

Protocol 2: Metabolic Labeling with 5-Bromouridine (BrU) and Immunoprecipitation (BrU-IP)

This protocol is used to label and isolate newly synthesized RNA from cultured cells for downstream analysis such as RT-qPCR or RNA sequencing.[1]

Materials:

-

Cultured cells

-

5-Bromouridine (BrU)

-

Cell lysis buffer

-

RNA extraction kit

-

Anti-BrdU antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

Methodology:

-

Metabolic Labeling: Add BrU to the cell culture medium at a final concentration of 1-2 mM and incubate for a desired period (e.g., 1 hour) to label newly synthesized RNA.

-

Cell Lysis and RNA Extraction: Harvest the cells, lyse them, and extract total RNA using a standard RNA extraction protocol.

-

Immunoprecipitation:

-

Incubate the total RNA with an anti-BrdU antibody to form RNA-antibody complexes.

-

Add protein A/G magnetic beads to capture the complexes.

-

Wash the beads several times to remove non-specifically bound RNA.

-

-

Elution: Elute the BrU-labeled RNA from the beads.

-

Downstream Analysis: The purified BrU-labeled RNA can be used for various downstream applications, including:

-

RT-qPCR: To quantify the synthesis rate of specific transcripts.

-

RNA-Sequencing (BrU-Seq): To profile the newly synthesized transcriptome.

-

Logical Flow of BrU-IP for Nascent RNA Analysis

Logical workflow of BrU-IP and subsequent analysis.

Comparison with Other Uridine Analogs

| Feature | 5-BrdUTP / 5-BrU | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |

| Detection Method | Antibody-based (Immunoprecipitation, Immunofluorescence) | Click chemistry (ligation to an azide-containing molecule) | Thiol-specific biotinylation |

| Cell Permeability | 5-BrdUTP requires cell permeabilization; 5-BrU is cell-permeable. | Cell-permeable. | Cell-permeable. |

| Toxicity | Generally considered low toxicity.[1] | Can be toxic, especially with longer exposure times. | Can be toxic and may affect cell growth with prolonged use. |

| Applications | Nascent RNA labeling, RNA synthesis and decay studies.[1][5] | Nascent RNA labeling, RNA imaging.[6] | Nascent RNA labeling, RNA synthesis and decay studies (SLAM-seq).[5] |

| Advantages | Well-established protocols, high antibody specificity. | Covalent labeling, no need for antibodies. | Can be used for T>C conversion in sequencing for direct identification. |

| Limitations | Antibody-based detection can have higher background; 5-BrdUTP requires permeabilization. | Click reaction components can be toxic. | Biotinylation can be inefficient. |

Conclusion

5-BrdUTP sodium salt and its nucleoside counterpart, 5-Bromouridine, are invaluable tools for the study of RNA biology. Their efficient incorporation into nascent RNA by polymerases and subsequent specific detection provide a robust method for investigating the dynamics of transcription and RNA metabolism. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative considerations, detailed experimental protocols, and a comparative analysis of 5-BrdUTP. By leveraging these methodologies, researchers can gain deeper insights into the regulation of gene expression in various biological systems and in the context of disease.

References

- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. ccr.cancer.gov [ccr.cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

5-BrdUTP Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) sodium salt, a critical nucleotide analog in molecular biology and drug development. This document details its chemical structure, physical and chemical properties, and provides established experimental protocols for its application in key research areas.

Core Properties of 5-BrdUTP Sodium Salt

5-BrdUTP is a synthetic analog of deoxyuridine triphosphate (dUTP), where the hydrogen at the 5-position of the pyrimidine ring is replaced by a bromine atom. This modification allows for its incorporation into DNA in place of thymidine triphosphate (dTTP) by various DNA polymerases. The presence of the bulky bromine atom enables the immunocytochemical detection of newly synthesized DNA, making it an invaluable tool for studying DNA replication, cell proliferation, and apoptosis.

Chemical Structure

Chemical Formula: C₉H₁₄BrN₂O₁₄P₃·xNa

Structure:

Physicochemical and Product Specifications

The following table summarizes the key quantitative data for this compound, compiled from various suppliers for easy comparison.

| Property | Value | Source |

| Molecular Weight | 547.04 g/mol (free acid) | Jena Bioscience[1] |

| 639.00 g/mol (sodium salt) | MedChemExpress[2] | |

| CAS Number | 102212-99-7 | Multiple Sources[1][3] |

| Purity | ≥90% to ≥95% (HPLC) | Multiple Sources[1] |

| Appearance | White to off-white crystalline solid or powder | MedChemExpress[4] |

| Solubility | Soluble in water (50 mg/mL) | Sigma-Aldrich |

| Extinction Coefficient | 9.7 L mmol⁻¹ cm⁻¹ at 278 nm (in Tris-HCl, pH 7.5) | Jena Bioscience[1] |

| Storage Conditions | -20°C, sealed, away from moisture | Multiple Sources[1][2] |

| pH of Solution | 7.5 ±0.5 | Jena Bioscience[1] |

Key Applications and Experimental Protocols

This compound is a versatile tool with applications in various molecular biology techniques. Below are detailed protocols for two of its primary uses: the detection of apoptosis through TUNEL assays and the analysis of nascent RNA through in vitro transcription labeling.

Detection of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. In this assay, the enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate 5-BrdUTP at the 3'-hydroxyl ends of fragmented DNA. The incorporated BrdU is then detected using a specific anti-BrdU antibody.

This protocol is adapted for the analysis of apoptotic cells by flow cytometry.

Materials:

-

Cells in suspension

-

Phosphate-Buffered Saline (PBS)

-

1% Paraformaldehyde in PBS

-

70% Ethanol (ice-cold)

-

TdT Reaction Buffer (5x)

-

This compound solution

-

Terminal deoxynucleotidyl transferase (TdT)

-

Rinsing Buffer (e.g., PBS with 0.1% Triton X-100 and 0.5% BSA)

-

FITC-conjugated anti-BrdU antibody solution

-

Propidium Iodide (PI)/RNase A staining solution

Procedure:

-

Cell Fixation:

-

Wash cells with PBS and resuspend in 1% paraformaldehyde.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge, discard the supernatant, and wash with PBS.

-

Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice (or store at -20°C).

-

-

Permeabilization and Labeling:

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Prepare the TdT labeling mix on ice:

-

TdT Reaction Buffer (5x)

-

This compound solution

-

TdT enzyme

-

Distilled water

-

-

Resuspend the cell pellet in the TdT labeling mix.

-

Incubate at 37°C for 60 minutes in a humidified chamber.

-

-

Detection of Incorporated BrdU:

-

Stop the reaction by adding Rinsing Buffer and centrifuge.

-

Resuspend the cells in the FITC-conjugated anti-BrdU antibody solution.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

-

DNA Staining and Analysis:

-

Wash the cells with Rinsing Buffer.

-

Resuspend in PI/RNase A staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the cells by flow cytometry.

-

Caption: Workflow of the TUNEL assay for apoptosis detection.

Analysis of Nascent RNA: In Vitro Transcription Run-on (TRO) Assay

The Transcription Run-on (TRO) assay is a powerful technique to measure the density of actively transcribing RNA polymerases on a DNA template. By using 5-Bromouridine-5'-triphosphate (BrUTP), a ribonucleotide analog of 5-BrdUTP, nascent RNA transcripts can be labeled and subsequently isolated for analysis.

This protocol is designed to analyze transcription termination defects.[2][5]

Materials:

-

Permeabilized cells

-

Transcription Run-on Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

ATP, CTP, GTP solution (0.75 mM each)

-

BrUTP solution (0.75 mM)

-

RNase Inhibitor

-

Phenol/chloroform/isoamyl alcohol

-

Ethanol

Procedure:

-

Transcription Reaction:

-

Resuspend the permeabilized cell pellet in the Transcription Run-on Buffer.

-

Add the NTP mix (ATP, CTP, GTP, and BrUTP) and RNase inhibitor.

-

Incubate at 30°C for 5 minutes to allow elongation of nascent RNA with BrUTP incorporation.[2]

-

-

RNA Purification:

-

Analysis:

-

Resuspend the purified RNA pellet.

-

Perform reverse transcription using gene-specific primers.

-

Analyze the resulting cDNA by quantitative PCR (qPCR) to determine the levels of transcription at specific gene regions.

-

Caption: Workflow of the Transcription Run-on (TRO) assay.

Conclusion

This compound remains an indispensable reagent in modern molecular biology. Its ability to be incorporated into newly synthesized DNA and RNA allows for the precise tracking and quantification of fundamental cellular processes. The detailed protocols and structured data presented in this guide are intended to support researchers in the effective application of this versatile nucleotide analog in their experimental workflows. For all applications, it is crucial to adhere to safety guidelines, as bromodeoxyuridine is a known mutagen.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo BrdU Incorporation Assay for Murine Hematopioetic Stem Cells [en.bio-protocol.org]

- 4. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

5-BrdUTP Sodium Salt in Transcription Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of gene expression is fundamental to cellular function, development, and disease. A critical aspect of this regulation occurs at the level of transcription, the process of synthesizing RNA from a DNA template. Understanding the rates of transcription and how they are modulated by various stimuli, genetic alterations, or therapeutic interventions is paramount in many areas of biological research and drug development. 5-Bromouridine 5'-triphosphate (5-BrdUTP) has emerged as a powerful tool for the specific labeling and subsequent analysis of newly synthesized RNA transcripts. This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of 5-BrdUTP in transcription analysis.

5-BrdUTP is a halogenated analog of uridine triphosphate that can be incorporated into nascent RNA by RNA polymerases during transcription.[1][2] The presence of the bromine atom allows for the specific detection and isolation of these newly transcribed RNAs using antibodies that recognize bromouridine (BrU) or bromodeoxyuridine (BrdU).[3][4][5] This methodology offers several advantages over traditional methods of analyzing steady-state RNA levels, such as Northern blotting or standard RT-qPCR, which do not distinguish between newly synthesized and pre-existing transcripts.[6] By focusing specifically on nascent RNA, researchers can gain a more accurate and immediate snapshot of the transcriptional landscape within a cell.

Key applications of 5-BrdUTP-based transcription analysis include:

-

Measuring global and gene-specific transcription rates: Quantifying the rate of RNA synthesis under different experimental conditions.

-

Investigating transcriptional regulation: Studying the effects of transcription factors, signaling pathways, and drug candidates on gene expression.

-

Analyzing RNA processing and turnover: Combining nascent RNA labeling with chase experiments to determine RNA stability and decay rates.[5]

-

Visualizing sites of active transcription: In situ labeling techniques allow for the microscopic visualization of transcriptionally active regions within the nucleus.[7][8]

This guide will delve into the core techniques utilizing 5-BrdUTP, including nuclear run-on assays and BrU-RNA immunoprecipitation, providing detailed protocols and data presentation strategies.

Core Techniques and Methodologies

The versatility of 5-BrdUTP allows for its use in a variety of experimental contexts, from in vitro transcription systems to living cells. The two primary approaches for analyzing nascent transcription using 5-BrdUTP are nuclear run-on assays and in vivo labeling followed by immunoprecipitation.

Nuclear Run-On (NRO) Assay

The nuclear run-on (NRO) assay is a powerful technique to measure the transcriptional activity of genes at a specific moment in time.[6][9] The core principle involves isolating cell nuclei, which halts new transcription initiation, and then allowing the already engaged RNA polymerases to "run on" and extend the transcripts in the presence of labeled nucleotides, including 5-BrdUTP.[9][10] The resulting BrU-labeled nascent RNA is then purified and quantified.

The following diagram illustrates the key steps in a typical nuclear run-on experiment.

This protocol is adapted from highly optimized methods for quantifying transcriptional activity in human cell cultures.[6]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

NP-40 Lysis Buffer: 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40.[6] Prepare fresh.

-

Nuclei Storage Buffer: 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA.[6]

-

2X Transcription Buffer: 20 mM Tris-HCl pH 8.0, 300 mM KCl, 10 mM MgCl₂.[6]

-

NTP/BrUTP Mix: 1 mM ATP, 1 mM CTP, 1 mM GTP, 0.5 mM UTP, 0.5 mM 5-BrdUTP.

-

RNase Inhibitor (e.g., RNasin)

-

TRIzol reagent

-

Anti-BrdU antibody

-

Protein A/G magnetic beads

-

Wash buffers (e.g., PBST)

-

Elution buffer

-

Reverse transcriptase and qPCR reagents

Procedure:

-

Cell Harvesting and Nuclei Isolation:

-

Start with a sufficient number of cells (e.g., 1-5 million cells per condition).

-

Wash cells with ice-cold PBS and harvest by scraping or trypsinization.

-

Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in 1 mL of ice-cold NP-40 Lysis Buffer and incubate on ice for 5 minutes to lyse the plasma membrane.[6]

-

Pellet the nuclei by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the nuclear pellet with 1 mL of NP-40 Lysis Buffer to remove residual cytoplasm.

-

Resuspend the final nuclear pellet in 100 µL of Nuclei Storage Buffer.[6]

-

-

Nuclear Run-On Reaction:

-

Prepare a 2X Transcription Reaction Mix containing 2X Transcription Buffer, NTP/BrUTP mix, and RNase inhibitor.

-

Add 100 µL of the 2X Transcription Reaction Mix to the 100 µL of resuspended nuclei.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.[6]

-

-

RNA Isolation:

-

Stop the reaction by adding 1 mL of TRIzol reagent to the nuclear suspension.

-

Proceed with RNA isolation according to the TRIzol manufacturer's protocol.

-

Perform a DNase treatment to remove any contaminating genomic DNA.

-

-

Immunoprecipitation of BrU-labeled RNA:

-

Incubate the total RNA with an anti-BrdU antibody in an appropriate binding buffer for 1-2 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another hour to capture the antibody-RNA complexes.

-

Wash the beads several times with a high-salt wash buffer and then a low-salt wash buffer to remove non-specific binding.

-

Elute the BrU-labeled RNA from the beads using an appropriate elution buffer or by proteinase K treatment.

-

-

Downstream Analysis:

-

The purified BrU-labeled RNA can be analyzed by RT-qPCR to determine the transcription rate of specific genes of interest.

-

Alternatively, the entire population of nascent transcripts can be analyzed by next-generation sequencing (BrU-seq) for a genome-wide view of transcriptional activity.

-

In Vivo Labeling and BrU-RNA Immunoprecipitation (BrU-IP)

An alternative to the NRO assay is to label nascent RNA directly within living cells.[4][11] This is achieved by incubating the cells with 5-bromouridine (BrU), a cell-permeable precursor to 5-BrdUTP. Once inside the cell, BrU is converted to 5-BrdUTP and incorporated into newly synthesized RNA.[4] This approach is less disruptive than nuclei isolation and can be used to study transcription in a more physiological context.

The diagram below outlines the process of in vivo labeling and subsequent immunoprecipitation of BrU-containing RNA.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]

- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccr.cancer.gov [ccr.cancer.gov]

- 8. ccr.cancer.gov [ccr.cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

The Incorporation of 5-Bromouridine Triphosphate into RNA: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, applications, and methodologies for utilizing 5-Bromouridine Triphosphate (5-BrdUTP) in the study of nascent RNA.

This technical guide provides a comprehensive overview of 5-Bromouridine Triphosphate (5-BrdUTP) incorporation into RNA for researchers, scientists, and drug development professionals. We delve into the core principles of this powerful technique, offering detailed experimental protocols, quantitative data, and troubleshooting advice to facilitate its successful implementation in your research.

Introduction to 5-BrdUTP and Nascent RNA Labeling

5-Bromouridine (BrU) is a synthetic analog of the nucleoside uridine. When introduced to cells, it is converted into 5-Bromouridine Triphosphate (5-BrdUTP) and incorporated into newly synthesized RNA transcripts by RNA polymerases in place of uridine triphosphate (UTP). This process allows for the specific labeling and subsequent isolation or visualization of nascent RNA, providing a dynamic snapshot of transcriptional activity.[1][2][3]

The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is crucial for understanding the regulation of gene expression. Techniques employing 5-BrdUTP, such as Bru-seq (Bromouridine sequencing) and BRIC-seq (5'-Bromouridine IP chase-deep sequencing analysis), have become invaluable tools for studying RNA synthesis, processing, and decay rates on a genome-wide scale.[4][5][6] Compared to other uridine analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU), BrU is considered less toxic to cells, making it a preferred choice for many applications.[2]

The Mechanism of 5-BrdUTP Incorporation

RNA polymerases, the enzymes responsible for transcription, exhibit a high degree of fidelity in selecting the correct ribonucleotides for incorporation into a growing RNA chain. However, the structural similarity between UTP and 5-BrdUTP allows for its efficient recognition and incorporation by these enzymes. The bromine atom at the 5th position of the uracil base does not significantly hinder the base-pairing with adenine in the DNA template.

While comprehensive kinetic data for 5-BrdUTP incorporation by RNA polymerase II is not extensively documented in all contexts, studies on modified nucleotides suggest that the polymerase can accommodate certain modifications at the C5 position of pyrimidines without drastically compromising transcription elongation. The efficiency of incorporation can be influenced by the specific polymerase and the sequence context of the template DNA.

Quantitative Aspects of 5-BrdUTP Labeling

Table 1: Comparison of Uridine Analogs for Nascent RNA Labeling

| Feature | 5-Bromouridine (BrU) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |

| Toxicity | Low | Moderate | High |

| Detection Method | Anti-BrdU Antibody | Biotinylation & Streptavidin | Click Chemistry |

| Labeling Efficiency | Good | High | High |

| Considerations | Requires specific antibodies | Can induce T-to-C transitions in sequencing | Click reaction can be harsh on RNA |

Table 2: Representative RNA Half-Lives Determined by BRIC-seq in HeLa Cells

| Gene | Function | Half-life (hours) |

| GAPDH | Housekeeping (Glycolysis) | > 8 |

| ACTB | Housekeeping (Cytoskeleton) | > 8 |

| MYC | Proto-oncogene, Transcription Factor | ~ 0.5 - 1 |

| FOS | Proto-oncogene, Transcription Factor | ~ 0.5 |

| MALAT1 | Long non-coding RNA | ~ 7.6 |

Data compiled from studies utilizing BRIC-seq to determine RNA stability.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-BrdUTP incorporation.

Protocol 1: Labeling of Nascent RNA with 5-Bromouridine (BrU)

This protocol describes the general procedure for pulse-labeling nascent RNA in cultured mammalian cells with BrU.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

5-Bromouridine (BrU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

TRIzol or other RNA extraction reagent

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare the BrU-containing medium by adding the BrU stock solution to the pre-warmed complete medium to a final concentration of 2 mM.[5]

-

Remove the existing medium from the cells and replace it with the BrU-containing medium.

-

Incubate the cells for the desired labeling period (a "pulse"). A 30-60 minute pulse is common for studying transcription rates.[1][5]

-

After the labeling period, immediately place the culture dish on ice and aspirate the BrU-containing medium.

-

Wash the cells twice with ice-cold PBS to remove any residual BrU.

-

Proceed immediately to RNA extraction using TRIzol or a preferred method. The labeled RNA is now ready for downstream applications such as immunoprecipitation.

Protocol 2: Immunoprecipitation of BrU-labeled RNA (BrU-IP)

This protocol outlines the enrichment of BrU-labeled RNA from a total RNA sample.

Materials:

-

Total RNA containing BrU-labeled transcripts

-

Anti-BrdU antibody

-

Protein A/G magnetic beads

-

BrU-IP buffer (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

-

Wash buffer (e.g., high-salt buffer, low-salt buffer)

-

Elution buffer (e.g., 1% SDS)

-

RNase inhibitors

Procedure:

-

Bead Preparation:

-

Resuspend the magnetic beads and transfer the required volume to a new tube.

-

Wash the beads three times with BrU-IP buffer.

-

Resuspend the beads in BrU-IP buffer containing RNase inhibitors.

-

-

Antibody Conjugation:

-

Add the anti-BrdU antibody to the washed beads.

-

Incubate with rotation for 1-2 hours at 4°C to allow the antibody to bind to the beads.

-

Wash the antibody-conjugated beads three times with BrU-IP buffer to remove unbound antibody.

-

-

Immunoprecipitation:

-

Resuspend the antibody-conjugated beads in BrU-IP buffer.

-

Add the total RNA sample to the beads.

-

Incubate with rotation for 2-4 hours at 4°C to allow the antibody to capture the BrU-labeled RNA.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Perform a series of washes to remove non-specifically bound RNA. This typically includes washes with low-salt buffer, high-salt buffer, and a final wash with a low-salt buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Incubate at a suitable temperature (e.g., 65°C for 10 minutes) to release the BrU-labeled RNA from the antibody.

-

Pellet the beads and collect the supernatant containing the enriched BrU-labeled RNA.

-

-

RNA Purification:

-

Purify the eluted RNA using a suitable RNA clean-up kit or phenol-chloroform extraction followed by ethanol precipitation.[1] The purified BrU-labeled RNA can now be used for downstream analysis such as RT-qPCR or library preparation for sequencing.

-

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where 5-BrdUTP incorporation is a valuable analytical tool.

Experimental Workflows

Signaling Pathways

The study of nascent transcription using BrU labeling is instrumental in dissecting the immediate transcriptional responses to signaling pathway activation.

NF-κB Signaling and Transcriptional Response

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory responses. Upon stimulation by signals like TNF-α, the IκB inhibitor is degraded, allowing the NF-κB transcription factor to translocate to the nucleus and activate the transcription of target genes. Bru-seq can be used to capture the rapid, primary transcriptional response to NF-κB activation.[7]

MAPK/ERK Pathway and Transcriptional Regulation

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central signaling module that transduces extracellular signals to regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Activation of the ERK pathway leads to the phosphorylation and activation of numerous transcription factors, which in turn modulate the expression of target genes. Bru-seq can be employed to identify the immediate-early genes transcribed upon ERK pathway activation.

Troubleshooting

Successful implementation of BrU-labeling and immunoprecipitation requires careful attention to detail. Here are some common issues and potential solutions.

Table 3: Troubleshooting Guide for BrU-RNA Immunoprecipitation

| Problem | Possible Cause | Suggested Solution |

| Low Yield of BrU-labeled RNA | Inefficient BrU labeling. | Optimize BrU concentration and labeling time. Ensure cells are healthy and actively transcribing. |

| Inefficient immunoprecipitation. | Use a high-quality, validated anti-BrdU antibody. Ensure proper antibody-to-bead ratio. Optimize IP incubation time. | |

| RNA degradation. | Work quickly on ice and use RNase inhibitors throughout the protocol. Use RNase-free reagents and consumables. | |

| Inefficient elution. | Ensure elution buffer is at the correct pH and temperature. Perform a second elution to maximize recovery. | |

| High Background (non-specific RNA binding) | Insufficient washing. | Increase the number and stringency of washes. Use a series of low- and high-salt wash buffers. |

| Non-specific binding to beads. | Pre-clear the RNA sample with beads alone before adding the antibody. Block beads with BSA or salmon sperm DNA. | |

| Antibody cross-reactivity. | Ensure the antibody is specific for BrdU/BrU. Test different antibody clones. | |

| Variability between replicates | Inconsistent cell culture conditions. | Ensure consistent cell density, passage number, and growth conditions. |

| Inconsistent labeling or IP. | Standardize all incubation times, temperatures, and reagent concentrations. | |

| Inaccurate RNA quantification. | Use a reliable method for RNA quantification (e.g., Qubit) and normalize to spike-in controls if possible. |

Conclusion

The incorporation of 5-BrdUTP into nascent RNA is a robust and versatile technique that has significantly advanced our understanding of the dynamic nature of the transcriptome. By enabling the specific labeling and analysis of newly synthesized RNA, researchers can gain unprecedented insights into the mechanisms of gene regulation, from the immediate transcriptional responses to signaling events to the genome-wide determination of RNA stability. This guide provides a solid foundation for the successful application of this powerful technology, empowering researchers to unravel the complexities of RNA biology.

References

- 1. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5'-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encodeproject.org [encodeproject.org]

- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide determination of RNA stability reveals hundreds of short-lived noncoding transcripts in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

A Tale of Two Tracers: An In-depth Technical Guide to 5-Bromouridine Triphosphate (BrUTP) and 5-Ethynyluridine (EU) for Nascent RNA Analysis

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of molecular biology and drug discovery, the ability to accurately label and detect newly synthesized RNA is paramount. This technical guide provides a comprehensive comparison of two powerful uridine analogs used for this purpose: 5-Bromouridine triphosphate (BrUTP) and 5-Ethynyluridine (EU). While the initial query referenced 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) sodium salt, it is crucial to note that this molecule, containing a deoxyribose sugar, is primarily incorporated into DNA and is a key reagent for applications such as apoptosis detection (TUNEL assays). For the analysis of nascent RNA, the relevant bromo-analog is 5-Bromouridine (BrU) or its triphosphate form, BrUTP. This guide will therefore focus on the pertinent comparison between BrUTP/BrU and EU for RNA labeling.

This document will delve into their respective mechanisms of action, highlight key differences in experimental workflows, and present available quantitative data to inform the selection of the most appropriate tool for your research needs.

Core Principles: Mechanism of Action and Detection

Both BrUTP and EU function as analogs of the natural ribonucleoside, uridine, allowing their incorporation into elongating RNA chains by RNA polymerases. However, their distinct chemical modifications dictate their delivery into the cell and the subsequent detection methods.

5-Bromouridine Triphosphate (BrUTP): BrUTP is a halogenated nucleotide. Due to the charged triphosphate group, BrUTP is not readily permeable to the cell membrane.[1][2] Consequently, its delivery into cells requires physical or chemical methods such as microinjection, liposome-mediated transfection, or cell permeabilization.[1][2][3] Once inside the cell, RNA polymerases incorporate BrUTP into newly transcribed RNA. The bromine atom serves as a hapten, enabling detection through immunocytochemistry or immunoprecipitation using specific anti-BrdU/BrU antibodies.[4]

5-Ethynyluridine (EU): EU is a cell-permeable nucleoside analog featuring a terminal alkyne group.[5] This small, uncharged modification allows it to passively diffuse across the cell membrane. Once inside the cell, it is phosphorylated by cellular kinases to its triphosphate form, EU-triphosphate (EUTP), through the nucleotide salvage pathway.[6] RNA polymerases then incorporate EUTP into nascent RNA. The alkyne group is a bioorthogonal handle that does not interfere with cellular processes. Detection is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," where a fluorescently-labeled or biotinylated azide is covalently attached to the ethynyl group.[5][7]

At a Glance: Key Differences and Quantitative Comparison

The choice between BrUTP and EU often depends on the specific experimental goals, cell type, and desired downstream application. The following tables summarize the key characteristics and available quantitative data for each method. It is important to note that direct, side-by-side quantitative comparisons in the literature are scarce; therefore, the data presented is a synthesis from multiple studies and may reflect different experimental conditions.

| Feature | 5-Bromouridine Triphosphate (BrUTP) | 5-Ethynyluridine (EU) |

| Chemical Structure | Uridine triphosphate with a bromine atom at the C5 position of the pyrimidine ring. | Uridine with an ethynyl group at the C5 position of the pyrimidine ring. |

| Cell Permeability | No, requires microinjection, transfection, or cell permeabilization.[1][2][3] | Yes, readily enters cells.[5] |

| Metabolic Activation | Directly used by RNA polymerases. | Phosphorylated to EUTP via the nucleotide salvage pathway.[6] |

| Detection Method | Immunodetection with anti-BrdU/BrU antibodies.[4] | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).[5][7] |

| Detection Speed | Slower, involves antibody incubation and washing steps. | Faster, click reaction is typically rapid (e.g., 30 minutes).[2] |

| Spatial Resolution | Limited by antibody size and penetration.[2] | Higher, due to the small size of the click reagents.[8] |

| Toxicity | Can be toxic, especially with longer exposure.[9] | Generally considered less toxic, though long incubations can affect cell growth.[9] |

| Performance Metric | 5-Bromouridine Triphosphate (BrUTP) | 5-Ethynyluridine (EU) |

| Labeling Efficiency | Dependent on delivery method; can be efficient once inside the cell. | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[10] |

| Signal-to-Noise Ratio | Can be variable; dependent on antibody specificity and blocking efficiency. | Generally high due to the bioorthogonal nature of the click reaction, leading to low background.[11] |

| Cytotoxicity | Bromouridine is reported to be less toxic to cells than 4-thiouridine (4sU) and ethynyluridine (EU) in some contexts.[12] | Short-term labeling does not appear to have negative effects on cellular health, but longer incubation times can negatively impact growth rates.[9] |

Visualizing the Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows for both BrUTP and EU.

Figure 1: Cellular uptake and metabolic activation of EU and BrU.

Figure 2: Comparison of experimental workflows for EU and BrUTP.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the labeling and detection of nascent RNA using EU and BrUTP for microscopy applications. Optimization will be required for specific cell types and experimental conditions.

5-Ethynyluridine (EU) Labeling and Click Chemistry Detection

Materials:

-

5-Ethynyluridine (EU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Buffer (e.g., Tris buffer, pH 8.5)

-

-

Nuclear counterstain (e.g., DAPI)

Protocol:

-

EU Labeling:

-

Prepare a stock solution of EU in DMSO (e.g., 100 mM).

-

Dilute the EU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.1-1 mM).

-

Replace the existing medium with the EU-containing medium and incubate the cells for the desired pulse duration (e.g., 30 minutes to 24 hours).[2]

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use by adding the components in the following order: buffer, fluorescent azide, CuSO₄, and finally the reducing agent.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.[7]

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

-

5-Bromouridine Triphosphate (BrUTP) Labeling and Immunodetection

Materials:

-

5-Bromouridine triphosphate (BrUTP)

-

Cell permeabilization buffer (e.g., digitonin-based) or transfection reagent (e.g., Lipofectamine)

-

Transcription buffer (containing ATP, CTP, GTP, and BrUTP)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody: anti-BrdU/BrU antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rat IgG

-

Nuclear counterstain (e.g., DAPI)

Protocol:

-

BrUTP Delivery and Labeling:

-

Permeabilization Method:

-

Wash cells with PBS.

-

Gently add permeabilization buffer and incubate for a short period (e.g., 3 minutes) to selectively permeabilize the plasma membrane.[1]

-

Remove the permeabilization buffer and add the transcription buffer containing BrUTP.

-

Incubate for the desired pulse duration (e.g., 5-30 minutes) at 37°C.[4]

-

-

Transfection Method:

-

Prepare a complex of BrUTP and a liposome-based transfection reagent according to the manufacturer's instructions.[4]

-

Add the complex to the cells and incubate for the desired labeling period.

-

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.

-

-

Immunostaining:

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BrdU/BrU antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

-

Applications in Research and Drug Development

Both BrUTP and EU are invaluable tools for investigating various aspects of RNA biology, with significant implications for drug development.

-

Nascent Transcriptome Analysis: Both methods can be adapted for high-throughput sequencing (BrU-seq and EU-seq) to provide a snapshot of the actively transcribed genes in a cell at a given time.[1][12] This is crucial for understanding the immediate transcriptional response to drug candidates.

-

RNA Turnover and Stability: Pulse-chase experiments, where the labeling agent is replaced with an unlabeled counterpart, allow for the determination of RNA decay rates.[4] This can reveal how a compound affects the stability of specific transcripts.

-

Subcellular RNA Localization: High-resolution imaging enabled by both techniques, particularly with the superior spatial resolution of click chemistry, allows for the study of RNA trafficking and localization, which can be perturbed by disease or drug treatment.[8]

-

Viral Research: These methods are used to study the replication of RNA viruses and the effect of antiviral drugs on viral RNA synthesis.[5]

Conclusion and Future Perspectives

The choice between 5-Bromouridine triphosphate and 5-Ethynyluridine for nascent RNA labeling is a critical decision in experimental design. EU, with its cell permeability, rapid and specific click chemistry detection, and generally lower cytotoxicity, offers significant advantages in many applications, particularly for in vivo studies and high-resolution imaging.[2][5] BrUTP, while requiring more invasive delivery methods, remains a valuable and well-established tool, especially for in vitro transcription assays and when click chemistry reagents may interfere with downstream applications.

Future developments in this field may focus on the creation of new bioorthogonal labeling strategies with even greater efficiency and lower perturbation to cellular systems, as well as the development of multiplexing capabilities to simultaneously track different RNA populations. The continued refinement of these powerful techniques will undoubtedly lead to a deeper understanding of the intricate world of RNA biology and accelerate the discovery of novel therapeutics.

References

- 1. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic labeling of RNA using ribonucleoside analogs enables the evaluation of RNA synthesis and degradation rates | Semantic Scholar [semanticscholar.org]

- 8. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromodeoxyuridine Triphosphate (5-BrdUTP) Sodium Salt: A Comprehensive Technical Guide

CAS Number: 102212-99-7

This technical guide provides an in-depth overview of 5-Bromodeoxyuridine Triphosphate (5-BrdUTP) sodium salt, a halogenated thymidine analog crucial for various applications in molecular biology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed physicochemical data, experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

5-BrdUTP sodium salt is a synthetic nucleotide that can be incorporated into newly synthesized DNA by various DNA polymerases. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | 5-BrdUTP Na, 5Br-dUTP, 5-Bromo-2'-deoxyuridine-5'-triphosphate sodium salt | [Santa Cruz Biotechnology, n.d., Biosynth, n.d.] |

| Molecular Formula | C₉H₁₄BrN₂O₁₄P₃ • xNa | [Santa Cruz Biotechnology, n.d.] |

| Molecular Weight | 547.04 g/mol (free acid) | [Santa Cruz Biotechnology, n.d., Biosynth, n.d., Sigma-Aldrich, n.d.] |

| Purity | ≥90% to ≥95% (HPLC) | [Santa Cruz Biotechnology, n.d., Jena Bioscience, n.d.] |

| Appearance | White to off-white powder or colorless to slightly yellow solution | [Sigma-Aldrich, n.d., Jena Bioscience, n.d.] |

| Solubility | Soluble in water (50 mg/mL) | [Sigma-Aldrich, n.d.] |

| Storage Conditions | -20°C | [Sigma-Aldrich, n.d., Jena Bioscience, n.d.] |

| Spectroscopic Properties | λmax: 278 nm, ε: 9.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [Jena Bioscience, n.d.] |

Core Applications and Mechanisms

5-BrdUTP serves as a versatile tool in molecular biology, primarily due to its ability to be incorporated into DNA, where the bromine atom can be specifically targeted for detection or to induce mutations.

Cell Proliferation and DNA Synthesis

5-BrdUTP is widely used to label and detect newly synthesized DNA in proliferating cells. As a thymidine analog, it is incorporated into DNA during the S-phase of the cell cycle. The incorporated 5-bromouracil can then be detected using specific monoclonal antibodies, allowing for the visualization and quantification of DNA synthesis. This is a cornerstone technique in studying cell cycle kinetics, and the effects of various drugs on cell growth.

Apoptosis Detection (TUNEL Assay)

In apoptotic cells, DNA is fragmented, leading to an increased number of 3'-hydroxyl (3'-OH) ends. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to add labeled nucleotides, such as 5-BrdUTP, to these 3'-OH ends.[1][2] The incorporated 5-BrdUTP is then detected with a fluorescently labeled anti-BrdU antibody, providing a sensitive method for identifying apoptotic cells.

DNA Damage and Repair Studies

The incorporation of 5-BrdUTP into DNA can induce a DNA damage response. This response often involves the activation of the ATM-Chk2 and ATR-Chk1 signaling pathways, leading to the phosphorylation and activation of the tumor suppressor protein p53. This makes 5-BrdUTP a useful tool for studying the mechanisms of DNA damage signaling and repair.

Random Mutagenesis

5-BrdUTP can be used as a mutagenic agent in techniques like error-prone PCR. During DNA synthesis, 5-bromouracil can mispair with guanine, leading to A:T to G:C transitions in subsequent replication rounds. This property is exploited to create random mutations in a target gene, allowing for the study of protein function and directed evolution experiments.

Enzymatic Inhibition

5-BrdUTP has been shown to inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. This inhibitory effect prevents the synthesis of DNA from an RNA template, highlighting its potential in antiviral research.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-BrdUTP.

Cell Proliferation Assay using Immunofluorescence

This protocol outlines the steps for labeling proliferating cells with 5-BrdUTP and detecting its incorporation via immunofluorescence.

Materials:

-

This compound solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

-

DNA denaturation solution (e.g., 2N HCl)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-BrdU monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Labeling: Add 5-BrdUTP to the cell culture medium to a final concentration of 10 µM. Incubate the cells for 1-24 hours at 37°C, depending on the cell division rate.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

DNA Denaturation: Wash the cells with PBS and then incubate with 2N HCl for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU. Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.

-

Blocking: Wash the cells three times with PBS and block with 5% normal goat serum in PBS for 1 hour.

-

Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using mounting medium.

-

Visualization: Analyze the cells using a fluorescence microscope.

TUNEL Assay for Apoptosis Detection by Flow Cytometry

This protocol details the use of 5-BrdUTP in a TUNEL assay to quantify apoptosis by flow cytometry.

Materials:

-

Cell suspension (1-2 x 10⁶ cells/sample)

-

PBS

-

1% Paraformaldehyde in PBS

-

70% Ethanol (ice-cold)

-

TdT Reaction Buffer (5x)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

5-BrdUTP solution (e.g., 2 mM stock)

-

CoCl₂ solution (e.g., 10 mM)

-

Rinsing Buffer (e.g., PBS with 0.1% Triton X-100 and 5 mg/mL BSA)

-

FITC-conjugated anti-BrdU antibody solution

-

Propidium Iodide (PI)/RNase A staining solution

Procedure:

-

Fixation: Resuspend cells in 0.5 mL of PBS, then add to 4.5 mL of ice-cold 1% paraformaldehyde. Incubate on ice for 15 minutes. Centrifuge, discard the supernatant, and resuspend in 5 mL of PBS.

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 0.5 mL of PBS. Add this suspension to 4.5 mL of ice-cold 70% ethanol and incubate on ice for at least 30 minutes.

-

Labeling Reaction: Centrifuge the cells, discard the ethanol, and wash twice with Rinsing Buffer. Resuspend the cell pellet in 50 µL of DNA labeling solution containing:

-

10 µL TdT 5x Reaction Buffer

-

2.0 µL of 2 mM 5-BrdUTP stock solution

-

0.5 µL TdT (e.g., 25 U/µL)

-

5 µL of 10 mM CoCl₂ solution

-

32.5 µL distilled H₂O

-

-

Incubation: Incubate for 60 minutes at 37°C in a humidified incubator.

-

Antibody Staining: Add 1 mL of Rinsing Buffer, centrifuge, and discard the supernatant. Resuspend the cells in 100 µL of FITC-conjugated anti-BrdU antibody solution and incubate for 30 minutes at room temperature in the dark.

-

DNA Staining: Add 0.5 mL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting FITC fluorescence for apoptotic cells and PI fluorescence for total DNA content.[3][4][5]

Signaling Pathway Involvement: DNA Damage Response

Incorporation of 5-BrdUTP can be perceived by the cell as DNA damage, triggering a cascade of signaling events to arrest the cell cycle and initiate repair. A key pathway activated is the ATM/ATR-mediated DNA damage response.

Upon recognition of DNA abnormalities, the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated. These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[3][6][7] Activated Chk1 and Chk2, in turn, phosphorylate the tumor suppressor protein p53 at key serine residues (e.g., Ser15 and Ser20). This phosphorylation stabilizes p53 by preventing its degradation mediated by MDM2. Stabilized p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and, if the damage is too severe, apoptosis (e.g., PUMA, NOXA).

Conclusion

This compound is an invaluable reagent for researchers in cell biology, oncology, and virology. Its ability to be incorporated into DNA allows for the precise tracking of cell proliferation, the sensitive detection of apoptosis, and the study of DNA damage and repair mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in a variety of research applications, ultimately contributing to advancements in our understanding of fundamental biological processes and the development of novel therapeutics.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted in a safe and appropriate laboratory environment, following all institutional and national guidelines.

References

- 1. abcam.com [abcam.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

suppliers of 5-BrdUTP sodium salt for research

An In-depth Technical Guide to 5-BrdUTP Sodium Salt for Research Applications